molecular formula C13H23NO5 B2466515 tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 1330763-25-1

tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B2466515
CAS No.: 1330763-25-1
M. Wt: 273.329
InChI Key: LMLYWRSPKRNFLK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS: 1330763-25-1) is a spirocyclic compound with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol. Its structure features a 9-azaspiro[4.5]decane core, containing two oxygen atoms in the 2- and 6-positions (forming a dioxane ring) and a hydroxymethyl substituent at the 3-position. The tert-butoxycarbonyl (Boc) group at the 9-position serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is commercially available with 95% purity and is stored at room temperature, indicating moderate stability under ambient conditions .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-4-5-18-13(8-14)6-10(7-15)17-9-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYWRSPKRNFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into three key subunits (Figure 1):

  • Spiro[4.5]decane core with 2,6-dioxa and 9-aza moieties.
  • tert-Butyloxycarbonyl (Boc) protecting group.
  • C3 hydroxymethyl side chain.

Strategies prioritize constructing the spirocycle before introducing the hydroxymethyl group, followed by Boc protection.

Primary Synthetic Routes

Spirocyclic Core Formation via Cyclization

Diol-Amine Cyclocondensation

A common approach involves reacting 1,4-dioxaspiro[4.5]decane-8-one with a hydroxymethyl-containing amine precursor.

Procedure :

  • Step 1 : React 1,4-dioxaspiro[4.5]decane-8-one with p-toluenesulfonylmethyl isocyanide (TosMIC) in glycol dimethyl ether/ethanol (0–20°C) to form a nitrile intermediate.
  • Step 2 : Treat with lithium diisopropylamide (LDA) in toluene (0–20°C, 13 h) for alkylation.
  • Step 3 : Catalytic hydrogenation (Raney Ni, H₂ 50 psi, methanol, 50°C) reduces nitriles to amines.
  • Step 4 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in acetone/water (70°C, 15 h).

Yield : 42–58% over four steps.

Oxidative Ring-Closing Metathesis

Alternative methods employ Grubbs catalysts to form the spirocycle from diene precursors, though yields remain suboptimal (<35%).

Hydroxymethyl Group Introduction

Reduction of Aminomethyl Precursors

The hydroxymethyl group is often derived from tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 1330763-24-0):

  • Oxidation : Treat with KMnO₄ in acidic medium to convert amine to alcohol.
  • Protection-Deprotection : Use TEMPO/NaOCl oxidation followed by borohydride reduction for stereoretentive synthesis.

Typical Conditions :

Reagent Solvent Temperature Yield
KMnO₄/H₂SO₄ H₂O/acetone 0°C 68%
TEMPO/NaOCl CH₂Cl₂ RT 72%

Boc Protection Optimization

The final Boc group installation is critical for stability:

Method A :

  • Reagent : Boc₂O (1.2 eq)
  • Base : DMAP (0.1 eq)
  • Solvent : Acetone/water (4:1)
  • Yield : 89%

Method B :

  • Reagent : Boc₂O (1.5 eq)
  • Base : Pyridine
  • Solvent : THF
  • Yield : 76%

Industrial-Scale Production Considerations

Cost-Effective Feedstock Sourcing
  • 1,4-Dioxaspiro[4.5]decane-8-one : $12–18/kg (bulk pricing).
  • Raney Nickel Catalyst : Reusable for 3–5 batches before activity loss.
Continuous Flow Reactor Adaptation
  • Cyclization Step : 85% conversion in 2 h vs. 13 h batch processing.
  • Hydrogenation : Fixed-bed reactors with Pd/C achieve 95% selectivity.

Analytical Characterization Data

Key Spectroscopic Signatures :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.65–3.72 (m, 4H, dioxa), 4.10 (br s, 2H, hydroxymethyl).
  • IR (neat): 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (O-H).

Purity Metrics :

Method Purity Impurity Profile
HPLC (C18) 95.2% 1.3% des-Boc derivative
GC-MS 97.8% 0.9% solvent residues

Comparative Evaluation of Synthetic Routes

Method Steps Total Yield Cost ($/kg) Scalability
Cyclocondensation 4 58% 1,240 High
Metathesis 5 31% 2,890 Low
Reductive Amination 3 67% 980 Moderate

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate is in the development of pharmaceuticals. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

  • Potential Drug Candidates : Research indicates that derivatives of this compound may exhibit activity against various diseases, including neurological disorders due to their ability to interact with neurotransmitter receptors .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the synthesis of complex molecules:

  • Synthesis Methodology : Recent studies have reported efficient synthetic routes for obtaining this compound, emphasizing its utility in multi-step organic synthesis processes . The methods often involve simple reaction conditions and readily available starting materials, enhancing its appeal for industrial applications.

Biological Evaluation and Modeling

The biological evaluation of this compound has been an area of active research:

  • Receptor Interaction Studies : Molecular docking studies have shown that this compound can effectively bind to specific receptors, suggesting its potential as a lead compound in drug discovery programs aimed at developing selective receptor modulators .

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a selective agonist for serotonin receptors. The synthesized compounds were tested for their binding affinity and selectivity, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Industrial Application

Another case highlighted the scalability of synthesizing this compound using a four-step method that yielded high purity and efficiency. This method utilized inexpensive raw materials and straightforward reaction conditions, making it suitable for industrial production . The resulting product was further evaluated for its utility in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Spiro[4.5]decane Derivatives

Aminomethyl Analog
  • Compound: tert-Butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS: 1330763-24-0)
  • Key Differences: Replaces the hydroxymethyl group with an aminomethyl substituent.
  • This derivative is likely more reactive in acidic/basic conditions compared to the hydroxymethyl variant .
Carboxylic Acid Derivative
  • Compound : 9-Boc-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid (SY124173, CAS: N/A)
  • Key Differences : Substitutes hydroxymethyl with a carboxylic acid and replaces one oxygen atom in the dioxane ring with a carbon (6-oxa).
  • Implications : The carboxylic acid group enhances hydrophilicity and enables salt formation or conjugation reactions (e.g., esterification). The altered oxygen placement may affect ring conformation and stability .

Ring Size and Heteroatom Modifications

Azetidine-Based Fluorinated Analogs
  • Example : tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
  • Key Differences : Replaces the spiro[4.5]decane system with a smaller azetidine (4-membered ring) and introduces fluorine at the 3-position.
  • Fluorination improves metabolic stability and lipophilicity, making this derivative relevant in medicinal chemistry .
Diazaspiro Systems
  • Example : 8-Boc-2,8-diazaspiro[4.5]decane (CAS: 236406-39-6)
  • Key Differences : Incorporates two nitrogen atoms (2,8-diazaspiro) instead of one.
  • Implications : The additional nitrogen enhances hydrogen-bonding capacity and basicity, which could improve solubility in polar solvents or interactions with biological targets .

Protective Group Variations

Benzyloxycarbonyl (Cbz) Derivative
  • Example : 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)
  • Key Differences : Uses a Cbz group instead of Boc for amine protection.
  • Implications: Cbz is cleaved under hydrogenolysis conditions, offering orthogonal protection strategies compared to acid-labile Boc. This compound’s fluorinated azetidine core also highlights divergent synthetic applications .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Ring System Key Properties/Applications
Target Compound 1330763-25-1 C₁₃H₂₃NO₅ 273.33 Hydroxymethyl 2,6-dioxa-9-azaspiro[4.5]decane Stability under ambient conditions; synthetic intermediate
tert-Butyl 3-(aminomethyl)-...* 1330763-24-0 C₁₃H₂₄N₂O₄ 272.34 Aminomethyl Same as target Amine reactivity for conjugation
9-Boc-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid N/A C₁₃H₂₁NO₅ 271.31 Carboxylic acid 6-oxa-9-azaspiro[4.5]decane Hydrophilic; salt formation
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 C₁₀H₁₆FNO₃ 217.24 Hydroxymethyl, Fluorine Azetidine (4-membered) Medicinal chemistry applications
8-Boc-2,8-diazaspiro[4.5]decane 236406-39-6 C₁₂H₂₂N₂O₂ 226.31 None (diazaspiro) 2,8-diazaspiro[4.5]decane Enhanced hydrogen bonding

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves spirocyclic ring formation via cyclization reactions. For analogous spiro compounds, allyl acetates and Boc-protected intermediates are reacted under heated conditions (e.g., 70°C in DMF), achieving high yields (up to 98%) through regioselective amination .
  • Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 4:1, Rf ≈ 0.29) and optimize purification using silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate = 20:1 → 10:1) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm spirocyclic backbone and hydroxymethyl group (δ ~3.5–4.5 ppm for CH2_2OH) .
  • HRMS : Validate molecular weight (exact mass: 268.309 g/mol) via high-resolution mass spectrometry .
  • HPLC : Assess enantiomeric purity (e.g., >95% ee) using chiral columns .

Q. What are the stability and storage requirements for this compound?

  • Storage : Refrigerate in airtight containers to prevent hydrolysis of the tert-butyl carbamate group. Avoid moisture and electrostatic discharge .
  • Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods to minimize exposure. Inspect gloves for integrity before use .

Advanced Research Questions

Q. How can regioselectivity challenges in spirocyclic ring formation be addressed during synthesis?

  • Strategy : Employ iridium-catalyzed amination to control stereochemistry, as demonstrated for related diazaspiro systems. Computational modeling (DFT) can predict transition states to guide reagent selection .
  • Troubleshooting : If undesired isomers form, optimize solvent polarity (e.g., DMF vs. THF) and reaction temperature to favor kinetic control .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Resolution :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly near the spiro center .
  • X-ray crystallography : Confirm absolute configuration via SHELXL refinement (e.g., SHELX-76 for small-molecule structures) .
    • Case Study : For a related azaspiro compound, crystallography resolved discrepancies between predicted and observed dihedral angles .

Q. How can computational methods predict the compound’s reactivity in drug discovery applications?

  • Tools :

  • Docking studies : Map the hydroxymethyl group’s hydrogen-bonding potential against target proteins (e.g., enzymes with active-site serine residues).
  • MD simulations : Assess conformational flexibility of the spiro system under physiological conditions .
    • Validation : Cross-reference computational results with experimental SAR data from analogous Boc-protected spiro compounds .

Safety and Compliance

Q. What are the critical safety risks during large-scale synthesis, and how are they mitigated?

  • Risks : Exothermic reactions during Boc deprotection; electrostatic ignition of solvents.
  • Mitigation :

  • Use jacketed reactors with temperature control for exothermic steps .
  • Ground equipment to prevent static discharge and avoid flammable solvent mixtures (e.g., replace diethyl ether with MTBE) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields?

  • Root Cause Analysis :

  • Purity of starting materials : Trace moisture can hydrolyze Boc groups; use molecular sieves for anhydrous conditions .
  • Scale effects : Pilot small-scale reactions (≤1 g) before scaling up. For example, a 10-fold scale-up of a similar spiro compound reduced yield by 12% due to inefficient mixing .

Application in Drug Discovery

Q. What functionalization strategies are recommended for modifying the hydroxymethyl group?

  • Derivatization :

  • Esterification : React with acyl chlorides to form esters for prodrug development.
  • Oxidation : Convert to a carboxylate using Jones reagent for ionic interactions in target binding .
    • Case Study : Fluorination of analogous azetidine-hydroxymethyl groups improved metabolic stability (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) .

Table: Key Characterization Data

ParameterMethodTypical ResultReference
Molecular WeightHRMS268.309 g/mol
Enantiomeric ExcessChiral HPLC>95% ee
Stability (25°C, sealed)Accelerated aging>6 months (no degradation)
1^1H NMR (CDCl3_3)400 MHzδ 1.45 (s, 9H, Boc), 3.65 (m, 2H, CH2_2OH)

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